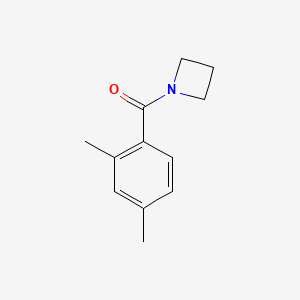
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide, also known as FTCD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit NF-κB signaling, leading to a reduction in cytokine production. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
実験室実験の利点と制限
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, indicating its potential as a therapeutic agent. Another advantage is that it has a relatively simple synthesis method, making it accessible for researchers. One limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that its effects may vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential in combination with other therapeutic agents. Additionally, future research could investigate the effects of N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide on other diseases and physiological processes. Furthermore, research could focus on developing more efficient synthesis methods and optimizing its pharmacokinetic properties.
合成法
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide.
科学的研究の応用
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Inflammation research has demonstrated that N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide can reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorder research, N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
特性
IUPAC Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-8-9(2)18-10(3)13(8)14(17)16-12-6-4-5-11(15)7-12/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGIOAXDLLAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC(=CC=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2,4,5-trimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

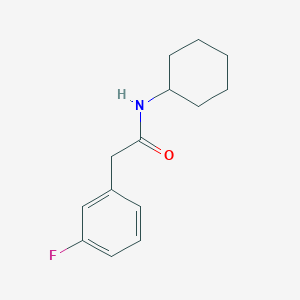
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
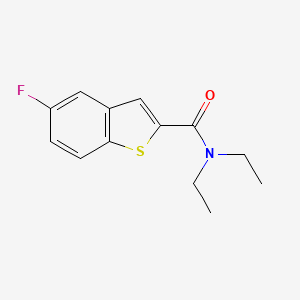

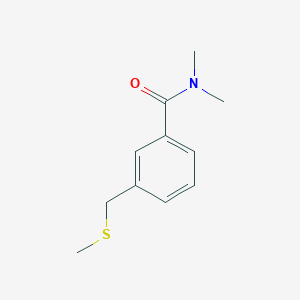
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

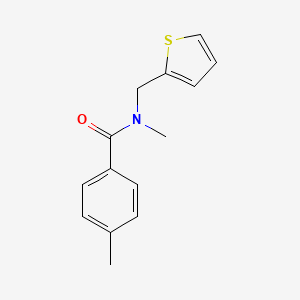
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
